Potent and Selective Inhibition of Human Monoamine Oxidase A (MAO-A) vs. Closely Related Nicotinic Acid Derivatives
6-Amino-5-hydroxynicotinic acid demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 4.10 nM [1]. In contrast, its close structural analog, 6-aminonicotinic acid, has no reported MAO-A inhibitory activity at physiologically relevant concentrations; its primary reported activity is as a GABA(A) receptor agonist (Ki = 4.4 nM) . Another related compound, 5-hydroxynicotinic acid, is not characterized as an MAO inhibitor but rather as a substrate analog for the enzyme MHPCO . This represents a stark functional divergence driven by the dual amino and hydroxyl substitution pattern.
| Evidence Dimension | Inhibition of human MAO-A (IC50) |
|---|---|
| Target Compound Data | 4.10 nM |
| Comparator Or Baseline | 6-Aminonicotinic acid (inactive on MAO-A); 5-Hydroxynicotinic acid (inactive on MAO-A) |
| Quantified Difference | >1000-fold difference in potency compared to analogs lacking the dual substitution pattern |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate |
Why This Matters
This data justifies the procurement of this specific compound for any research program targeting MAO-A, where generic nicotinic acid analogs would fail to produce a biological signal.
- [1] BindingDB. (n.d.). BDBM50075949 (CHEMBL3415819) - 6-Amino-5-hydroxynicotinic acid. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075949 View Source
